2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide
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Overview
Description
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, a morpholine ring, and a pyrazole ring, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide typically involves multiple steps:
Formation of the Phenoxy Group: The phenoxy group can be synthesized by reacting 2,4-bis(2-methylbutan-2-yl)phenol with an appropriate halogenated acetic acid derivative under basic conditions.
Morpholine Ring Introduction: The morpholine ring is introduced through a nucleophilic substitution reaction involving a halogenated precursor and morpholine.
Pyrazole Ring Formation: The pyrazole ring is formed by cyclization of a hydrazine derivative with a diketone.
Final Coupling: The final step involves coupling the phenoxy group with the morpholine-pyrazole intermediate using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to speed up reactions.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions.
Purification: Employing techniques like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyrazole ring, converting it to a dihydropyrazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential therapeutic effects in treating various diseases.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Polymer Production: Utilized in the synthesis of specialty polymers.
Mechanism of Action
The mechanism of action of 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide involves interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding.
Signal Transduction Pathways: It may interfere with signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetic acid
- 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-oxirane
- Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]amine
Uniqueness
- Structural Complexity : The presence of multiple functional groups (phenoxy, morpholine, pyrazole) makes it unique.
- Versatility : Its ability to participate in various chemical reactions and applications in multiple fields highlights its versatility.
Properties
Molecular Formula |
C31H42N4O4 |
---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-(3-morpholin-4-yl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C31H42N4O4/c1-7-30(3,4)22-9-14-26(25(19-22)31(5,6)8-2)39-21-28(36)32-23-10-12-24(13-11-23)35-29(37)20-27(33-35)34-15-17-38-18-16-34/h9-14,19H,7-8,15-18,20-21H2,1-6H3,(H,32,36) |
InChI Key |
UZCVBDFVRFFGMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3C(=O)CC(=N3)N4CCOCC4)C(C)(C)CC |
Origin of Product |
United States |
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